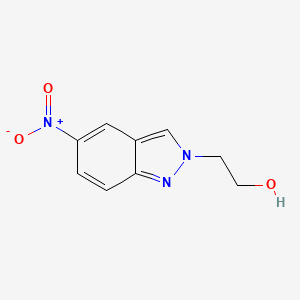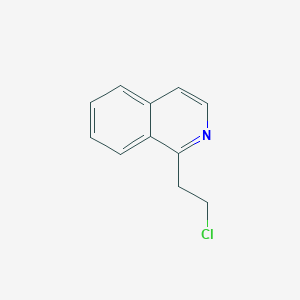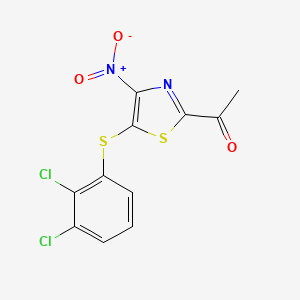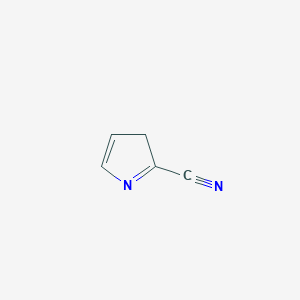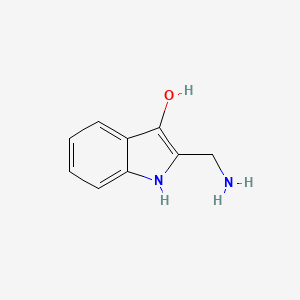![molecular formula C8H7ClN2 B12968612 6-Chloro-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B12968612.png)
6-Chloro-1-methylpyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-methylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
The synthesis of 6-Chloro-1-methylpyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired pyrrolopyrazine derivative . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
6-Chloro-1-methylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrazine-6-carboxylic acid, while reduction could produce this compound-2-amine .
Aplicaciones Científicas De Investigación
6-Chloro-1-methylpyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: This compound is studied for its potential antimicrobial and antiviral properties, making it a candidate for developing new antibiotics and antiviral drugs.
Medicine: Its antitumor and kinase inhibitory activities are of particular interest in cancer research, where it is explored as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-methylpyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert antitumor effects and disrupt the growth of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparación Con Compuestos Similares
6-Chloro-1-methylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
1-Methylpyrrolo[1,2-a]pyrazine: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
6-Bromo-1-methylpyrrolo[1,2-a]pyrazine: The bromine atom can influence the compound’s reactivity and interactions with biological targets.
5H-Pyrrolo[2,3-b]pyrazine: Exhibits different biological activities, particularly in kinase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
6-chloro-1-methylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H7ClN2/c1-6-7-2-3-8(9)11(7)5-4-10-6/h2-5H,1H3 |
Clave InChI |
XMFFYFDPWLYNJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN2C1=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


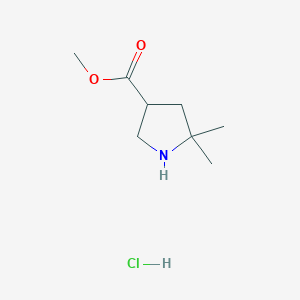

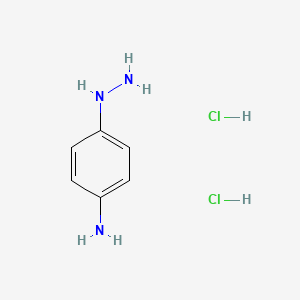
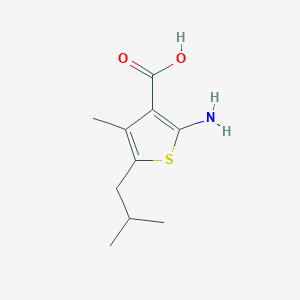
![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
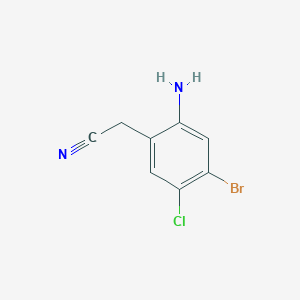
![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)

